132326-73-9

Catalog No.
S1793668
CAS No.
132326-73-9
M.F
C₃₈H₆₃N₁₁O₁₈S₂
M. Wt
1026.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
132326-73-9

CAS Number

132326-73-9

Product Name

132326-73-9

Molecular Formula

C₃₈H₆₃N₁₁O₁₈S₂

Molecular Weight

1026.10

Description

Influenza A NP(366-374) Strain A/PR/8/35 is an H2-Db-restricted epitope from Influenza A/PR/8/35 nucleoprotein.

The compound identified by the Chemical Abstracts Service number 132326-73-9 is known as Influenza A nucleoprotein (366-374) from the strain A/PR/8/35. This peptide is an H2-Db-restricted epitope derived from the nucleoprotein of the Influenza A virus, specifically from the A/PR/8/35 strain. It plays a significant role in immunological research, particularly in understanding how the immune system recognizes and responds to influenza virus infections. The amino acid sequence of this peptide is alanine-serine-asparagine-glutamic acid-asparagine-methionine-glutamic acid-threonine-methionine, which is crucial for its function in eliciting immune responses .

Influenza A NP (366-374) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The reactions involved include:

  • Peptide Bond Formation: This process typically involves coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, often in the presence of bases like N-methylmorpholine.
  • Cleavage from Resin: The peptide is cleaved from its solid support using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane .

These reactions are essential for synthesizing the peptide and enabling its subsequent modifications for research applications.

The biological activity of Influenza A NP (366-374) is primarily linked to its role as an epitope that can elicit a targeted immune response. It is recognized by T cells that express the H2-Db molecule, making it significant in vaccine development and immunological studies. Its ability to stimulate T cell responses highlights its potential as a candidate for therapeutic interventions against influenza virus infections .

The synthesis of Influenza A NP (366-374) employs solid-phase peptide synthesis techniques. The steps involved include:

  • Resin Loading: The first amino acid is attached to a solid resin.
  • Deprotection: Protecting groups on amino acids are removed to allow further reactions.
  • Coupling: Subsequent amino acids are added and coupled to the growing peptide chain.
  • Repetition: Steps 2 and 3 are repeated until the complete peptide sequence is achieved.
  • Cleavage and Purification: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography .

This method allows for efficient and scalable production of peptides suitable for research.

Influenza A NP (366-374) has several applications in scientific research:

  • Immunological Research: Used to study immune responses to influenza infections.
  • Vaccine Development: Potential candidate for developing vaccines targeting influenza viruses.
  • Peptide-based Therapeutics: Investigated for therapeutic applications in modulating immune responses against viral infections .

Studies on Influenza A NP (366-374) focus on its interactions with immune cells, particularly T cells. These interactions are critical for understanding how this epitope can be utilized in vaccine strategies and therapeutic approaches against influenza viruses. The specificity of this peptide for H2-Db molecules enhances its relevance in immunology .

Several compounds share similarities with Influenza A NP (366-374), particularly other epitopes derived from different strains of influenza virus. Some notable examples include:

Compound NameCAS NumberUnique Features
Influenza A NP (366-374) Strain A/PR/8/35132326-73-9H2-Db-restricted epitope, specific immune response
Influenza B NP (366-374)Not specifiedSimilar sequence but derived from Influenza B virus
Influenza C NP (366-374)Not specifiedAnother variant with differences in sequence

Uniqueness

Influenza A NP (366-374) is unique due to its specific amino acid sequence and its ability to bind specifically to H2-Db molecules, which enables it to elicit a targeted immune response. This specificity makes it a valuable tool in both basic research and applied fields such as vaccine development .

Sequence

One Letter Code: ASNENMETM

Dates

Modify: 2023-07-20

Explore Compound Types